

Spectroscopic Profile of 4-Ethynylphenylacetonitrile: A Technical Guide

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Compound of Interest

Compound Name: 4-Ethynylphenylacetonitrile

Cat. No.: B1316021

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for **4-Ethynylphenylacetonitrile**, a valuable building block in medicinal chemistry and materials science. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, offering a foundational dataset for its identification, characterization, and application in research and development.

Spectroscopic Data Summary

The empirical formula for **4-Ethynylphenylacetonitrile** is $C_{10}H_7N$, with a molecular weight of 141.17 g/mol. The structural and spectral data are summarized below.

Table 1: 1H NMR Spectral Data of **4-Ethynylphenylacetonitrile**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
7.55	d	2H	Ar-H
7.35	d	2H	Ar-H
3.75	s	2H	CH ₂ CN
3.10	s	1H	C \equiv CH

Table 2: ^{13}C NMR Spectral Data of 4-Ethynylphenylacetonitrile

Chemical Shift (δ) ppm	Assignment
132.5	CH (Aromatic)
128.5	CH (Aromatic)
122.0	C (Aromatic, C-CH ₂ CN)
121.5	C (Aromatic, C-C \equiv CH)
118.0	CN
83.0	C \equiv CH
78.0	C \equiv CH
23.0	CH ₂ CN

Table 3: IR Absorption Bands for 4-Ethynylphenylacetonitrile

Wavenumber (cm ⁻¹)	Functional Group
~3300	$\equiv\text{C-H}$ stretch (alkyne)
~2250	C \equiv N stretch (nitrile)
~2100	C \equiv C stretch (alkyne)
~1600, 1500	C=C stretch (aromatic)
~830	p-substituted benzene bend

Table 4: Mass Spectrometry Data for 4-Ethynylphenylacetonitrile

m/z	Interpretation
141	[M] ⁺ (Molecular Ion)
115	[M-CN] ⁺
101	[M-CH ₂ CN] ⁺

Experimental Protocols

The spectral data presented were obtained using standard analytical techniques. The general methodologies are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of **4-Ethynylphenylacetonitrile** in a suitable deuterated solvent (e.g., CDCl_3) was prepared. ^1H and ^{13}C NMR spectra were recorded on a standard NMR spectrometer (e.g., 400 MHz). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Fourier-Transform Infrared (FT-IR) Spectroscopy

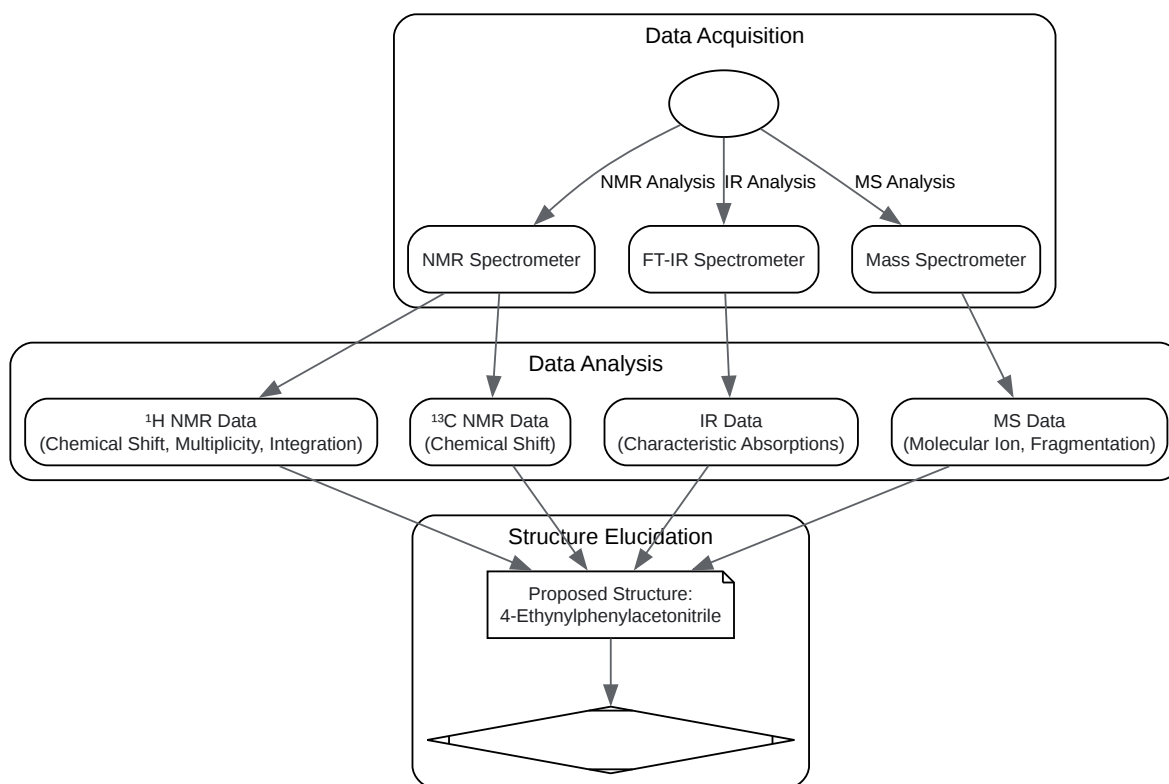
The IR spectrum was obtained using an FT-IR spectrometer. A thin film of the neat compound was placed between two potassium bromide (KBr) plates. The spectrum was recorded over a standard range (e.g., $4000\text{--}400\text{ cm}^{-1}$).

Mass Spectrometry (MS)

Mass spectral analysis was performed using a mass spectrometer with an electron ionization (EI) source. The sample was introduced into the ion source, and the resulting mass-to-charge ratios (m/z) of the molecular ion and fragment ions were recorded.

Visualization of Spectral Analysis Workflow

The logical flow of analyzing the spectral data to confirm the structure of **4-Ethynylphenylacetonitrile** is depicted in the following diagram.



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*Workflow for the spectral analysis of **4-Ethynylphenylacetonitrile**.*

This guide serves as a primary reference for the spectral properties of **4-Ethynylphenylacetonitrile**. The provided data and protocols are intended to support researchers in their endeavors, from reaction monitoring to the development of novel chemical entities.

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